1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline

説明

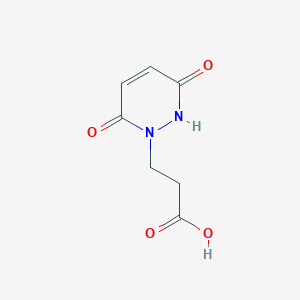

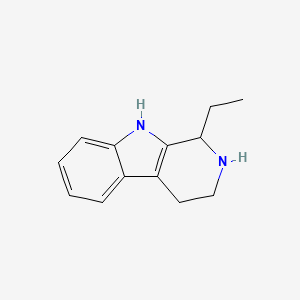

1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline is a derivative of the tetrahydro-beta-carboline family, a group of compounds that are of interest due to their presence in various natural products and pharmaceuticals. The structure of these compounds is characterized by a fused pyridine and indole ring system, which is a common scaffold in many alkaloids with significant biological activity.

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydro-beta-carboline derivatives, which would include the ethyl-substituted variant, can be achieved through a facile one-pot domino process. This process involves a copper-catalyzed three-component coupling-cyclization of an appropriate ethynylaniline, aldehyde, and a secondary amine. Following the initial indole formation, the reaction mixture is treated with either t-BuOK/hexane or MsOH to afford the desired tetrahydro-beta-carboline derivatives in moderate to good yields .

Molecular Structure Analysis

Chemical Reactions Analysis

The reactivity of 1-substituted tetrahydro-beta-carbolines, which would include the ethyl variant, with activated alkynes has been explored. The reaction with dimethyl acetylenedicarboxylate in methanol leads to the opening of the tetrahydropyridine fragment, resulting in the formation of 2-methoxyalkylindoles. When reacted with ethyl propiolate in ethanol or tosylacetylene in methanol, mixtures of azocino[5,4-b]indoles and 2-alkoxyindoles are produced. Additionally, the reaction with ethyl propiolate in acetonitrile yields azocinoindoles .

Physical and Chemical Properties Analysis

科学的研究の応用

-

Pharmacology

- Summary of the application : 1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline, also known as Tryptoline, is a natural organic derivative of beta-carboline. It is an alkaloid chemically related to tryptamines . Derivatives of tryptoline have a variety of pharmacological properties and are known collectively as tryptolines .

- Methods of application or experimental procedures : Tryptolines are competitive selective inhibitors of the enzyme monoamine oxidase type A (MAO-A). They are also potent reuptake inhibitors of serotonin and epinephrine, with a significantly greater selectivity for serotonin .

- Results or outcomes obtained : 5-Hydroxytryptoline and 5-methoxytryptoline (pinoline) are the most active monoamine oxidase inhibitors (MAOIs) with IC50s of 0.5 μM and 1.5 μM respectively .

-

Synthesis of Molecules for Biological Studies

- Summary of the application : 1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline is used as a reactant in the synthesis of molecules for biological studies .

- Methods of application or experimental procedures : The specific methods of application or experimental procedures are not provided in the source .

- Results or outcomes obtained : The outcomes of these studies include the evaluation of cytotoxicity and insecticidal activities of harmine derivatives, the synthesis of isoquinolines, β-carbolines, and 3-deazapurines via oxidative decarboxylation, and the cytotoxic evaluation of 1,3-di- and 1,3,9-trisubstituted β-carbolines .

-

Serotonin Reuptake Inhibitor

- Summary of the application : 1,2,3,4-Tetrahydro-β-carboline is a serotonin reuptake inhibitor .

- Methods of application or experimental procedures : In vivo, 1,2,3,4-tetrahydro-β-carboline reduces serotonin levels in rat forebrain .

- Results or outcomes obtained : The IC50 value is 7.4 µM in rat brain homogenates .

-

Synthesis of 1-ethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid

- Summary of the application : 1-ethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid is a derivative of 1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline .

- Methods of application or experimental procedures : The specific methods of application or experimental procedures are not provided in the source .

- Results or outcomes obtained : The outcomes of these studies include the evaluation of cytotoxicity and insecticidal activities of harmine derivatives, the synthesis of isoquinolines, β-carbolines, and 3-deazapurines via oxidative decarboxylation, and the cytotoxic evaluation of 1,3-di- and 1,3,9-trisubstituted β-carbolines .

-

Synthesis of 1-ethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid

- Summary of the application : 1-ethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid is a derivative of 1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline .

- Methods of application or experimental procedures : The specific methods of application or experimental procedures are not provided in the source .

- Results or outcomes obtained : The outcomes of these studies include the evaluation of cytotoxicity and insecticidal activities of harmine derivatives, the synthesis of isoquinolines, β-carbolines, and 3-deazapurines via oxidative decarboxylation, and the cytotoxic evaluation of 1,3-di- and 1,3,9-trisubstituted β-carbolines .

-

Synthesis of 2,3,4,9-Tetrahydro-1H-beta-carboline-3-carboxylic acid

- Summary of the application : 2,3,4,9-Tetrahydro-1H-beta-carboline-3-carboxylic acid is another derivative of 1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline .

- Methods of application or experimental procedures : The specific methods of application or experimental procedures are not provided in the source .

- Results or outcomes obtained : The outcomes of these studies include the evaluation of cytotoxicity and insecticidal activities of harmine derivatives, the synthesis of isoquinolines, β-carbolines, and 3-deazapurines via oxidative decarboxylation, and the cytotoxic evaluation of 1,3-di- and 1,3,9-trisubstituted β-carbolines .

将来の方向性

特性

IUPAC Name |

1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c1-2-11-13-10(7-8-14-11)9-5-3-4-6-12(9)15-13/h3-6,11,14-15H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJPPZKPWCBEAMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C2=C(CCN1)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50344688 | |

| Record name | 1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline | |

CAS RN |

6678-86-0 | |

| Record name | 1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,4-Benzenediamine, 2-chloro-N,N'-bis[[4-(octyloxy)phenyl]methylene]-](/img/structure/B1297576.png)

![1-[1-(4-Amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-4-yl]ethanone](/img/structure/B1297579.png)